molecular formula C7H7Cl2N B1602195 2,3-Dichloro-6-methylaniline CAS No. 62077-27-4

2,3-Dichloro-6-methylaniline

Cat. No.: B1602195
CAS No.: 62077-27-4
M. Wt: 176.04 g/mol
InChI Key: KSJUCTMXLJIVIE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 6th position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

2,3-Dichloro-6-methylaniline has several applications in scientific research:

Safety and Hazards

2,3-Dichloro-6-methylaniline should be handled with care. It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Firefighters dealing with this chemical are advised to wear self-contained breathing apparatus .

Mechanism of Action

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the target’s function, potentially altering various physiological processes.

Biochemical Pathways

For example, they may inhibit or activate enzymes involved in metabolic pathways, alter signal transduction pathways, or affect gene expression .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

For example, they may inhibit or activate specific enzymes, alter cell signaling, or affect gene expression .

Action Environment

The action, efficacy, and stability of 2,3-Dichloro-6-methylaniline can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other compounds, and individual genetic variations . Understanding these factors can help optimize the use of the compound and minimize potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-methylaniline typically involves the nitration of 2,3-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or chemical reduction using reagents like iron powder and hydrochloric acid for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, modern methods may employ transition-metal-catalyzed processes to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines .

Comparison with Similar Compounds

  • 2,6-Dichloro-3-methylaniline
  • 2,4-Dichloro-6-methylaniline
  • 2,3-Dichloroaniline

Comparison: 2,3-Dichloro-6-methylaniline is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2,3-dichloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUCTMXLJIVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556740
Record name 2,3-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62077-27-4
Record name 2,3-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 6.50 g (25.5 mmol) of 2,3-dichloro-4-bromo-6-methylaniline and 8.37 g (102 mmol) of sodium acetate in 120 ml of acetic acid-ethanol (1:1, v/v) was treated with 0.65 g of 5% palladium on carbon. The mixture was hydrogenated in a Parr hydrogenation apparatus at an initial pressure of 50 psi for 10 minutes. The reaction mixture was filtered, and the filtrate was concentrated by evaporation at reduced pressure. The residue was partitioned between ether and water, and the organic layer was washed with 5% aqueous sodium hydroxide, dried and evaporated at reduced pressure. The residue was purified by Kugelrohr distillation to afford 4.00 g (89% of the desired product as a colorless oil, b.p. 60°-70° C. (0.15 mm). IR and 1H NMR spectra were in agreement with the assigned structure.
Name
2,3-dichloro-4-bromo-6-methylaniline
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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